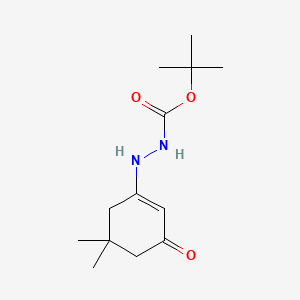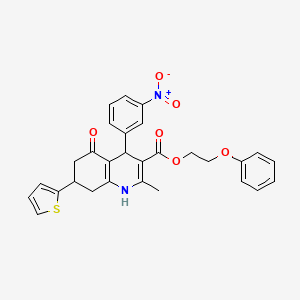![molecular formula C35H38N2O3 B11615430 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11615430.png)
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and a quinoline moiety
Preparation Methods
The synthesis of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the phenyl and isoindole groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Scientific Research Applications
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar compounds to 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione include:
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 1-(2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl)-pyridinium, bromide
- 3,5-dimethyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium, bromide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C35H38N2O3 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C35H38N2O3/c1-34(2)23-35(3,25-16-8-5-9-17-25)28-20-12-13-21-29(28)37(34)33(40)30(22-24-14-6-4-7-15-24)36-31(38)26-18-10-11-19-27(26)32(36)39/h4-9,12-17,20-21,26-27,30H,10-11,18-19,22-23H2,1-3H3 |
InChI Key |
TZCBGNBTWNPDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)(C)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11615356.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11615358.png)
![N-[3-(1H-Naphtho[2,3-d]imidazol-2-yl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B11615370.png)
![(5Z)-5-[(2-Hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11615372.png)
![ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11615380.png)
![methyl 4-[7-chloro-3-(4-chlorophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11615385.png)
![ethyl (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11615386.png)
![Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11615387.png)
![methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11615400.png)
![4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11615409.png)

![Diethyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11615420.png)

![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B11615442.png)
